Density Differential: Target Compound is 5.4–11.3% Less Dense Than Closest Butyrolactone-Pyrimidine Analogs
The target compound exhibits a density of 1.41 g/cm³, which is 5.4% lower than the 5-fluoro analog (CAS 50992-27-3, 1.49 g/cm³), 6.7% lower than the uracil analog (CAS 19674-77-2, 1.511 g/cm³), and 11.3% lower than the 5-fluorouracil analog (CAS 19674-79-4, 1.59 g/cm³). This systematic density reduction correlates with the absence of the electron-withdrawing 5-fluoro substituent and the monoketo (vs. diketo) pyrimidine tautomeric form .
| Evidence Dimension | Density (g/cm³, predicted/computed) |
|---|---|
| Target Compound Data | 1.41 g/cm³ |
| Comparator Or Baseline | CAS 50992-27-3: 1.49 g/cm³; CAS 19674-77-2: 1.511 g/cm³; CAS 19674-79-4: 1.59 g/cm³ |
| Quantified Difference | 5.4% to 11.3% lower density vs. all three comparators |
| Conditions | Computed/predicted density values from Chemsrc database entries |
Why This Matters
Lower density directly impacts large-scale purification strategy feasibility (e.g., centrifugal partition chromatography vs. flash chromatography loading), as well as solid-state formulation density and compaction behavior in preclinical formulation development.
